molecular formula C10H5Cl2F3O2 B6210817 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 2742661-08-9

1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B6210817
CAS RN: 2742661-08-9
M. Wt: 285
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 1,3-dichloro-4,4,4-trifluorobut-1-ene-1,3-dione, is a trifluorinated organic compound that is widely used in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, pesticides, and other specialty chemicals. The compound has a wide range of applications in the fields of medicine, agriculture, and materials science.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of organic compounds, such as amides, esters, and nitriles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antimalarial agents. In addition, it has been used in the synthesis of pesticides, such as organophosphates, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is not well understood. However, it is believed that the compound reacts with the functional groups of molecules, such as amines, carboxylic acids, and alcohols, to form new compounds. This reaction is believed to be catalyzed by the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione are not well understood. However, it is believed that the compound is not toxic to humans or animals and does not cause any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione in laboratory experiments include its low cost, its availability, and its high reactivity. In addition, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is highly reactive, and this can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds, pharmaceuticals, and pesticides. In addition, further research could be conducted into the use of this compound as a catalyst for the production of specialty chemicals. Finally, further research could be conducted into the use of this compound in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione can be synthesized by the reaction of 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione-4,4,4-trifluorobut-1-ene and dioxygen. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The resulting compound is a white, crystalline solid with a melting point of 107-108°C. The reaction can be carried out in the presence of an inert atmosphere, such as nitrogen, in order to prevent oxidation of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves the condensation of 3,5-dichlorobenzoyl chloride with 1,1,1-trifluoro-4-methyl-2,4-pentanedione in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-dichlorobenzoyl chloride", "1,1,1-trifluoro-4-methyl-2,4-pentanedione", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add 3,5-dichlorobenzoyl chloride to a solution of 1,1,1-trifluoro-4-methyl-2,4-pentanedione in anhydrous dichloromethane.", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Extract the product with dichloromethane and wash with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2742661-08-9

Product Name

1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Molecular Formula

C10H5Cl2F3O2

Molecular Weight

285

Purity

95

Origin of Product

United States

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